2-Methyl-1-(4-methylbenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-(4-methylbenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline is a complex organic compound with the molecular formula C16H23N It is a derivative of isoquinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(4-methylbenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline typically involves multi-step organic reactions. One common method includes the alkylation of isoquinoline derivatives with 4-methylbenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, and an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography and crystallization would be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(4-methylbenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where halogenated reagents can replace the methyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenated reagents like bromine (Br2) or chlorine (Cl2) in the presence of a base.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced isoquinoline derivatives.
Substitution: Halogenated isoquinoline derivatives.
Scientific Research Applications
2-Methyl-1-(4-methylbenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(4-methylbenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-1-(4-methylbenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline
- 2-Methyl-1-(4-methylphenyl)prop-2-en-1-ol
- 4-Methyl-2-biphenylcarbonitrile
Uniqueness
This compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
CAS No. |
38973-16-9 |
---|---|
Molecular Formula |
C18H25N |
Molecular Weight |
255.4 g/mol |
IUPAC Name |
2-methyl-1-[(4-methylphenyl)methyl]-3,4,5,6,7,8-hexahydro-1H-isoquinoline |
InChI |
InChI=1S/C18H25N/c1-14-7-9-15(10-8-14)13-18-17-6-4-3-5-16(17)11-12-19(18)2/h7-10,18H,3-6,11-13H2,1-2H3 |
InChI Key |
WUMWCWCKAPJLTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC2C3=C(CCCC3)CCN2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.